molecular formula C4H9N3O B12364652 5-Aminodiazinan-3-one

5-Aminodiazinan-3-one

Cat. No.: B12364652
M. Wt: 115.13 g/mol
InChI Key: IJKXXEPZXPWCSX-UHFFFAOYSA-N
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Description

5-Aminodiazinan-3-one is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carbonyl functional groups within the same molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminodiazinan-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in water and ethanol at room temperature can yield various heterocyclic compounds . Another approach involves the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is often emphasized.

Chemical Reactions Analysis

Types of Reactions: 5-Aminodiazinan-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

5-Aminodiazinan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Aminodiazinan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 5-Aminodiazinan-3-one is unique due to its specific combination of amino and carbonyl functional groups within a six-membered ring structure. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

5-aminodiazinan-3-one

InChI

InChI=1S/C4H9N3O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2,5H2,(H,7,8)

InChI Key

IJKXXEPZXPWCSX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1=O)N

Origin of Product

United States

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